molecular formula C5H8OS B078238 2-Methyltetrahydrothiophen-3-one CAS No. 13679-85-1

2-Methyltetrahydrothiophen-3-one

Cat. No.: B078238
CAS No.: 13679-85-1
M. Wt: 116.18 g/mol
InChI Key: YMZZPMVKABUEBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyltetrahydrothiophen-3-one can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-3-oxobutanoic acid with hydrogen sulfide under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the thiophene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Properties

IUPAC Name

2-methylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZPMVKABUEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864428
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; soluble in alcohol, fats
Record name 2-Methyltetrahydrothiophen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.970
Record name 2-Methyltetrahydrothiophen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-85-1
Record name Dihydro-2-methyl-3(2H)-thiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13679-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrothiophen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2-methylthiophen-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLTETRAHYDROTHIOPHEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN0FKW9W4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-methyltetrahydrothiophen-3-one and where is it found?

A: this compound is a volatile sulfur compound that contributes to the aroma of various foodstuffs. It has been identified in beverages like coffee [] and whisky [], as well as fruits like guava [] and longan []. It's also found in cheese [] and even contributes to the cooked aroma of chicken [].

Q2: Is this compound only formed through chemical reactions?

A: While it can form through chemical reactions during food preparation, research has shown that this compound is also produced by microorganisms. Studies have identified it as a product of certain yeasts [] and bacteria like Chitinophaga Fx7914 [].

Q3: How does the concentration of this compound change in whisky during aging?

A: Research indicates that the concentration of this compound decreases rapidly during whisky aging and disappears entirely within three years []. This suggests its role in the initial aroma profile of whisky.

Q4: Can the addition of oils to soybean yogurt influence the presence of this compound?

A: Interestingly, adding coconut oil to set soybean yogurt led to the detection of this compound among the volatile flavor compounds, whereas it was not found in yogurt without oil or with olive oil []. This suggests that the type of added fat can influence the production of specific aroma compounds.

Q5: Does the chirality of this compound affect its aroma?

A: Yes, this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Research on coffee revealed that the (R)-enantiomer of this compound was predominant and possesses a lower odor threshold, suggesting a more significant contribution to the overall aroma [].

Q6: What analytical techniques are commonly used to study this compound in food?

A: Researchers utilize a variety of techniques to analyze this compound. Gas chromatography coupled with mass spectrometry (GC-MS) [, , ] is frequently employed for identification and quantification. Additionally, gas chromatography-olfactometry (GC-O) helps relate the compound to specific odor profiles []. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC analysis [].

Q7: Can you elaborate on the biosynthesis of this compound in the bacterium Chitinophaga Fx7914?

A: Research using labelled precursors revealed that Chitinophaga Fx7914 synthesizes this compound through a multi-step pathway []. Homocysteine contributes one part of the molecule, transforming into 3-mercaptopropanal. Pyruvate acts as the second building block. The pathway involves an acyloin-forming reaction, cyclization, dehydration, and tautomerization, ultimately producing racemic this compound.

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